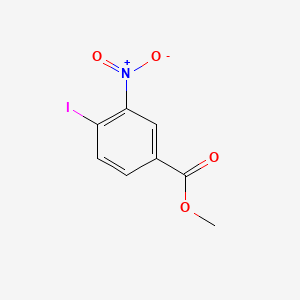

Methyl 4-iodo-3-nitrobenzoate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169203. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-iodo-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMBIQRYVKITCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50305133 | |

| Record name | methyl 4-iodo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89976-27-2 | |

| Record name | 89976-27-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-iodo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Methyl 4-iodo-3-nitrobenzoate

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-iodo-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring an ester, a nitro group, and an iodine atom on a benzene ring, provides a versatile scaffold for constructing complex molecular architectures. This guide presents a comprehensive overview of a reliable and scalable synthetic protocol for this compound via the Fischer esterification of 4-iodo-3-nitrobenzoic acid. We delve into the mechanistic underpinnings of the synthesis, provide a detailed, step-by-step experimental workflow, and outline a full suite of analytical techniques for its unambiguous characterization. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers engaged in pharmaceutical and chemical process development.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, the efficiency of constructing novel molecules is often dictated by the availability of well-functionalized starting materials. This compound (CAS No. 89976-27-2) emerges as a compound of significant interest due to its trifunctional nature.[1][2] The presence of an electron-withdrawing nitro group, a versatile methyl ester, and a reactive iodo-substituent makes it an ideal precursor for a variety of chemical transformations.

The iodo group is particularly valuable as it serves as an excellent handle for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. The nitro group can be readily reduced to an amine, opening pathways to amides, sulfonamides, and other nitrogen-containing heterocycles. The methyl ester provides a site for hydrolysis or amidation. This combination of reactive sites allows for sequential and regioselective modifications, a critical advantage in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs) and other high-value chemical entities.[3][4][5] This guide provides the necessary technical details to empower researchers to confidently synthesize and validate this crucial chemical intermediate.

Synthesis of this compound

The most direct and widely adopted strategy for the synthesis of this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 4-iodo-3-nitrobenzoic acid. This method, a classic Fischer-Speier esterification, is favored for its operational simplicity, use of readily available reagents, and generally good yields.[6][7]

Reaction Mechanism: Fischer-Speier Esterification

The Fischer esterification is a reversible, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[8] The mechanism proceeds through several equilibrium steps:

-

Protonation of the Carbonyl: The catalytic acid (typically sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated (typically by the alcohol solvent or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.

Given the reversible nature of the reaction, it is crucial to employ a large excess of the alcohol (methanol) to drive the equilibrium towards the product side, in accordance with Le Châtelier's Principle.[9] Furthermore, the use of anhydrous reagents is critical, as the presence of water would favor the reverse reaction (hydrolysis).[10]

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the esterification of substituted benzoic acids.[6][7]

Materials & Reagents:

| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Iodo-3-nitrobenzoic Acid | 100149-89-9 | 293.01 | 3.0 g | 10.24 |

| Methanol (Anhydrous) | 67-56-1 | 32.04 | 30 mL | ~740 |

| Sulfuric Acid (Conc., 98%) | 7664-93-9 | 98.08 | 3.4 g (1.85 mL) | 34.6 |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | - |

| Methyl tert-butyl ether (MTBE) | 1634-04-4 | 88.15 | 60 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - |

| Saturated Brine | - | - | As needed | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-iodo-3-nitrobenzoic acid (3.0 g, 10.24 mmol) in anhydrous methanol (30 mL).

-

Acid Addition: Cool the solution to 0 °C in an ice-water bath. Slowly add concentrated sulfuric acid (3.4 g, 34.6 mmol) dropwise to the stirred solution. An exotherm may be observed.

-

Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to reflux (approx. 70 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding solid sodium bicarbonate in small portions until effervescence ceases (pH ~7). Filter the resulting salt precipitate (sodium sulfate) and wash it with a small amount of MTBE.

-

Extraction: Concentrate the filtrate under reduced pressure to remove most of the methanol. Add deionized water (30 mL) to the residue and extract the aqueous layer with MTBE (2 x 30 mL).

-

Washing & Drying: Combine the organic extracts and wash with saturated brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification & Isolation: The resulting crude product is obtained as a yellow solid. Further purification can be achieved by recrystallization from a minimal amount of hot methanol or an ethanol/water mixture to yield this compound as a pale-yellow crystalline solid.[10][11] A typical yield is around 85%.[7]

Caption: Experimental workflow for synthesis.

Comprehensive Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized product. A combination of physical and spectroscopic methods should be employed.

Physical Properties

| Property | Observed Value |

| Appearance | Yellow crystals or crystalline powder[2] |

| Melting Point | 100-106 °C[2] |

| Solubility | Soluble in DCM, insoluble in water[7] |

| Molecular Formula | C₈H₆INO₄[1][12] |

| Molecular Weight | 307.04 g/mol [1][12] |

Spectroscopic Analysis

The following data represents the expected spectral characteristics for this compound, compiled from spectral databases and analysis of analogous compounds.[13][14][15][16][17][18][19]

3.2.1. ¹H NMR Spectroscopy

In a ¹H NMR spectrum (typically recorded in CDCl₃), the molecule will exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons.

-

Aromatic Region (δ 7.5-8.5 ppm): The three aromatic protons will appear as a complex multiplet or as distinct doublets and doublets of doublets due to their unique electronic environments and coupling patterns.

-

The proton ortho to the nitro group and meta to the iodo group is expected to be the most downfield.

-

The proton ortho to the iodo group will be significantly deshielded.

-

The proton ortho to the ester group will be the most upfield of the aromatic signals.

-

-

Methyl Ester (δ ~3.9 ppm): The three protons of the methyl group (-OCH₃) will appear as a sharp singlet, as they have no adjacent protons to couple with.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct carbon signals, confirming the absence of molecular symmetry.

-

Carbonyl Carbon (C=O): δ ~164-166 ppm. This is characteristically downfield.

-

Aromatic Carbons (C-Ar): δ ~120-150 ppm. The carbon attached to the nitro group (C-NO₂) will be significantly downfield, while the carbon attached to the iodine atom (C-I) will be shifted upfield due to the heavy-atom effect.

-

Methyl Carbon (-OCH₃): δ ~52-53 ppm. This signal appears in the typical range for an ester methyl group.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~1735 - 1750 | Strong |

| N-O Asymmetric Stretch (NO₂) | ~1550 - 1490 | Strong |

| N-O Symmetric Stretch (NO₂) | ~1355 - 1315 | Strong |

| C-O Stretch (Ester) | ~1210 - 1160 | Strong |

| Aromatic C=C Bending | ~1600, ~1475 | Medium |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion Peak ([M]⁺): A prominent peak should be observed at m/z ≈ 307, corresponding to the molecular weight of C₈H₆INO₄.[1][20] High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition.

Conclusion

This technical guide provides a robust and well-vetted framework for the synthesis and characterization of this compound. By following the detailed Fischer esterification protocol and employing the comprehensive suite of analytical techniques described, researchers can reliably produce and validate this high-purity chemical intermediate. The strategic importance of this molecule as a versatile building block in drug discovery and organic synthesis underscores the value of a reproducible and thoroughly characterized synthetic pathway. The data and methodologies presented herein are intended to support the advancement of chemical research and development in both academic and industrial settings.

References

-

Process for the preparation of 4-iodo-3-nitrobenzamide. Google Patents.

-

2 Iodobenzoic Acid. Scribd.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information (PMC).

-

This compound. PubChem, National Center for Biotechnology Information.

-

Sandmeyer reaction. Wikipedia.

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate.

-

This compound (C8H6INO4). PubChemLite.

-

Sandmeyer Reaction. Organic Chemistry Portal.

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Human Metabolome Database.

-

This compound(89976-27-2) 1H NMR spectrum. ChemicalBook.

-

Supporting Information. The Royal Society of Chemistry.

-

This compound, 99%. Thermo Scientific Chemicals.

-

This compound (89976-27-2). ChemicalBook.

-

Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. ResearchGate.

-

This compound. Santa Cruz Biotechnology.

-

Methyl 4-iodobenzoate(619-44-3) 1H NMR spectrum. ChemicalBook.

-

Methyl 4-iodobenzoate(619-44-3) 13C NMR spectrum. ChemicalBook.

-

Buy this compound - Versatile Building Block for Organic Synthesis & Research. Biosynth.

-

Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. Autech.

-

How To Identify The IR Of Methyl M-Nitrobenzoate. Sciencing.

-

Methyl 4-nitrobenzoate(619-50-1) 13C NMR spectrum. ChemicalBook.

-

Label the peaks for the given 1H NMR and 13C NMR spectra of methyl 3-nitrobenzoate. Chegg.

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.

-

Preparation of methyl m-nitrobenzoate. Google Patents.

-

Methyl 4-iodobenzoate. Wikipedia.

-

Methyl 4-methoxy-3-nitrobenzoate. PubChem, National Center for Biotechnology Information.

-

Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

-

Methyl 4-iodobenzoate - Optional[MS (GC)] - Spectrum. SpectraBase.

-

Methyl 3-methoxy-4-nitrobenzoate. NIST WebBook.

-

This compound, 99% 5 g. Fisher Scientific.

-

FTIR spectrum of 4-methyl-3-nitrobenzoic acid. ResearchGate.

-

3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate.

-

Unlocking Chemical Synthesis: The Role of Methyl 3-nitrobenzoate. NINGBO INNO PHARMCHEM CO.,LTD.

-

Fischer Esterification of 3-nitrobenzoic acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab.

-

3: Esterification (Experiment). Chemistry LibreTexts.

-

Preparation and purification of methyl-3-nitobenzoate. YouTube.

-

methyl 4-hydroxy-3-nitrobenzoate. NIST WebBook.

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments.

-

Benzoic acid, m-nitro-, methyl ester. Organic Syntheses.

Sources

- 1. This compound | C8H6INO4 | CID 297884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. B25544.14 [thermofisher.com]

- 3. Buy this compound - Versatile Building Block for Organic Synthesis & Research [chirallytech.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]

- 7. This compound | 89976-27-2 [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemlab.truman.edu [chemlab.truman.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. scbt.com [scbt.com]

- 13. This compound(89976-27-2) 1H NMR spectrum [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. Methyl 4-iodobenzoate(619-44-3) 1H NMR spectrum [chemicalbook.com]

- 16. Methyl 4-iodobenzoate(619-44-3) 13C NMR [m.chemicalbook.com]

- 17. sciencing.com [sciencing.com]

- 18. Methyl 4-nitrobenzoate(619-50-1) 13C NMR spectrum [chemicalbook.com]

- 19. aiinmr.com [aiinmr.com]

- 20. PubChemLite - this compound (C8H6INO4) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Physical Properties of Methyl 4-iodo-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Methyl 4-iodo-3-nitrobenzoate is a highly functionalized aromatic compound that has garnered significant interest within the pharmaceutical and chemical research sectors. Its unique substitution pattern, featuring an electron-withdrawing nitro group and a synthetically versatile iodine atom on the benzene ring, coupled with a methyl ester, makes it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering field-proven insights and detailed experimental protocols for its characterization. Understanding these fundamental properties is paramount for its effective utilization in drug discovery and development, enabling precise control over reaction pathways and ensuring the synthesis of high-purity target compounds.

Molecular Structure and Physicochemical Properties

The structural arrangement of substituents on the benzene ring dictates the reactivity and physical characteristics of this compound. The presence of the nitro group at the meta-position to the ester and ortho to the iodine atom significantly influences the electron distribution within the ring, impacting its reactivity in various chemical transformations.

Caption: Molecular structure of this compound.

A summary of the key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆INO₄ | [1] |

| Molecular Weight | 307.04 g/mol | [1] |

| Appearance | Yellow crystals or powder | [2] |

| Melting Point | 101-104 °C | [2] |

| Solubility | Soluble in dichloromethane (DCM); Insoluble in water.[2] | [2] |

| CAS Number | 89976-27-2 | [1] |

Expert Insight: The insolubility of this compound in water and its solubility in organic solvents like DCM are critical considerations for reaction setup and purification. This differential solubility allows for straightforward extraction and purification protocols, which are detailed in the subsequent sections. The melting point range provides a reliable indicator of purity, with a narrower range suggesting higher purity.

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound. This section details the expected spectral data based on its molecular structure and provides a comparative analysis with similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-withdrawing effects of the nitro and iodo groups will cause these protons to be deshielded, shifting their signals downfield.

Predicted ¹H NMR Spectral Data (CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H-2 |

| ~8.2 | dd | 1H | H-6 |

| ~7.9 | d | 1H | H-5 |

| ~3.9 | s | 3H | -OCH₃ |

Causality Behind Assignments:

-

H-2: This proton is ortho to the strongly electron-withdrawing nitro group, leading to the most significant downfield shift.

-

H-6: This proton is ortho to the ester group and meta to the nitro group, resulting in a downfield shift, but to a lesser extent than H-2. The coupling to both H-2 and H-5 would result in a doublet of doublets.

-

H-5: This proton is ortho to the iodine atom and meta to the ester group, experiencing the least deshielding among the aromatic protons.

-

-OCH₃: The methyl protons of the ester group will appear as a singlet in the upfield region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides insights into the carbon framework of the molecule. The spectrum of this compound will exhibit eight distinct signals, corresponding to the eight carbon atoms in unique electronic environments.

Predicted ¹³C NMR Spectral Data (CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (ester) |

| ~150 | C-3 (attached to NO₂) |

| ~140 | C-1 (attached to COOCH₃) |

| ~135 | C-5 |

| ~130 | C-6 |

| ~125 | C-2 |

| ~95 | C-4 (attached to I) |

| ~53 | -OCH₃ |

Expert Rationale: The chemical shifts are influenced by the electronegativity of the attached functional groups. The carbonyl carbon of the ester group is significantly deshielded. The carbon atom attached to the iodine (C-4) is expected to be shifted upfield due to the "heavy atom effect." The remaining aromatic carbons will have shifts determined by the combined electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the ester and nitro groups.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~1730 | C=O (ester) | Stretch |

| ~1530 and ~1350 | NO₂ (nitro) | Asymmetric and Symmetric Stretch |

| ~1250 | C-O (ester) | Stretch |

| ~3100-3000 | C-H (aromatic) | Stretch |

| ~800-700 | C-I | Stretch |

Interpretation: The strong absorption band around 1730 cm⁻¹ is a clear indication of the ester carbonyl group. The two distinct bands for the nitro group are also highly characteristic. The C-I stretch is typically weak and found in the fingerprint region.

Experimental Protocols: A Guide to Characterization

To ensure the identity and purity of this compound, the following experimental protocols are recommended.

Synthesis and Purification Workflow

A common method for the synthesis of this compound is the esterification of 4-iodo-3-nitrobenzoic acid.

Caption: A typical workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-iodo-3-nitrobenzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as dichloromethane.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.

Melting Point Determination

-

Sample Preparation: Place a small amount of the dried, purified product into a capillary tube.

-

Measurement: Use a calibrated melting point apparatus to determine the temperature range over which the solid melts to a clear liquid.

-

Interpretation: A sharp melting point range close to the literature value (101-104 °C) is indicative of high purity.[2]

Spectroscopic Sample Preparation

-

NMR Spectroscopy: Dissolve a few milligrams of the sample in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide or analyze as a thin film on a salt plate from a solution in a volatile solvent.

Applications in Drug Discovery and Development: A Versatile Scaffold

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors.[3] The iodo-substituent provides a reactive handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce pharmacophoric features.

Logical Relationship in Drug Discovery:

Caption: Synthetic utility of this compound in drug discovery.

The strategic placement of the functional groups allows for a modular approach to library synthesis, enabling the rapid exploration of chemical space around a core scaffold. This is a highly valuable attribute in lead optimization campaigns.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] It is also light-sensitive and should be stored in a tightly sealed container in a cool, dark place.[2] Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a chemical intermediate with a rich set of physical and chemical properties that make it a valuable tool for synthetic and medicinal chemists. Its well-defined spectroscopic signature allows for straightforward identification and quality control. The strategic arrangement of its functional groups provides multiple avenues for synthetic elaboration, making it a key building block in the development of novel therapeutics. A thorough understanding of its properties, as detailed in this guide, is essential for unlocking its full potential in research and drug development.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of Methyl 4-iodo-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Methyl 4-iodo-3-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its rigid aromatic structure, substituted with both electron-withdrawing and sterically demanding groups, presents a compelling case for detailed structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous determination of its molecular architecture. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the electronic and steric effects of the substituents on the chemical environment of the aromatic ring.

The interpretation of the NMR spectra of substituted benzene derivatives is governed by the electronic effects of the substituents, namely induction and resonance.[1][2] Electron-withdrawing groups, such as the nitro (-NO₂) and methoxycarbonyl (-COOCH₃) groups, deshield the aromatic protons and carbons, causing their signals to appear at higher chemical shifts (downfield).[2][3] Conversely, the iodo (-I) group, while electronegative, can also exhibit some electron-donating character through resonance, influencing the shielding of ortho and para positions. The interplay of these effects results in a unique NMR fingerprint for this compound.

This guide will present a detailed, step-by-step methodology for NMR data acquisition, followed by a thorough analysis and assignment of the ¹H and ¹³C NMR spectra. The causality behind the observed chemical shifts and coupling constants will be explained based on established principles of NMR spectroscopy.

Experimental Protocol: NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

- Weigh approximately 10-20 mg of high-purity this compound.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a common solvent for NMR analysis of organic compounds and its residual proton signal at ~7.26 ppm and carbon signals at ~77.16 ppm can be used as internal references.

- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

- The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

- Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

3. ¹H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

- Spectral Width: Set a spectral width of approximately 12-16 ppm to encompass the aromatic and methyl ester regions.

- Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

- Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to allow for adequate relaxation of the protons between scans.

- Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.

4. ¹³C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each unique carbon.

- Spectral Width: Set a spectral width of approximately 200-220 ppm.

- Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

- Relaxation Delay (d1): A relaxation delay of 2 seconds is generally adequate.

5. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the spectrum to obtain pure absorption lineshapes.

- Baseline correct the spectrum to ensure a flat baseline.

- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

- Reference the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Predicted ¹H and ¹³C NMR Spectroscopic Data

Due to the unavailability of experimentally verified spectra in the public domain, the following data is predicted based on the analysis of structurally similar compounds and established substituent effects in aromatic systems.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration | Assignment |

| ~8.65 | d | ~2.0 | 1H | H-2 |

| ~8.25 | dd | ~8.5, 2.0 | 1H | H-6 |

| ~8.10 | d | ~8.5 | 1H | H-5 |

| ~3.95 | s | - | 3H | -OCH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) / ppm | Assignment |

| ~164.0 | C=O |

| ~150.0 | C-3 |

| ~140.0 | C-5 |

| ~135.0 | C-1 |

| ~130.0 | C-6 |

| ~125.0 | C-2 |

| ~95.0 | C-4 |

| ~53.0 | -OCH₃ |

Spectral Interpretation and Discussion

The predicted ¹H and ¹³C NMR spectra of this compound can be rationalized by considering the electronic contributions of the iodo, nitro, and methoxycarbonyl substituents.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to display an AMX spin system, characteristic of a 1,2,4-trisubstituted benzene ring.

-

H-2 (δ ~8.65, d): This proton is ortho to the strongly electron-withdrawing nitro group and meta to the methoxycarbonyl group. The powerful deshielding effect of the nitro group is expected to shift this proton significantly downfield. It will appear as a doublet due to coupling with H-6, with a small meta coupling constant (J ≈ 2.0 Hz).

-

H-6 (δ ~8.25, dd): This proton is ortho to the methoxycarbonyl group and meta to the nitro group. It will be deshielded by both groups, though to a lesser extent than H-2. It is expected to appear as a doublet of doublets due to ortho coupling with H-5 (J ≈ 8.5 Hz) and meta coupling with H-2 (J ≈ 2.0 Hz).

-

H-5 (δ ~8.10, d): This proton is ortho to the iodo group and para to the nitro group. The deshielding effect of the nitro group in the para position will cause a downfield shift. It will appear as a doublet due to ortho coupling with H-6 (J ≈ 8.5 Hz).

-

-OCH₃ (δ ~3.95, s): The methyl protons of the ester group are expected to appear as a sharp singlet in the typical region for methyl esters.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

-

Carbonyl Carbon (C=O, δ ~164.0): The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift.

-

Aromatic Carbons:

-

C-3 (δ ~150.0): This carbon is directly attached to the electron-withdrawing nitro group and will be significantly deshielded.

-

C-4 (δ ~95.0): This carbon is attached to the iodine atom. The "heavy atom effect" of iodine typically causes a significant upfield shift for the directly attached carbon.

-

C-1, C-5, C-6, C-2: The chemical shifts of the remaining aromatic carbons are influenced by the combined inductive and resonance effects of all three substituents. The electron-withdrawing nature of the nitro and methoxycarbonyl groups will generally lead to downfield shifts for the carbons of the aromatic ring.[4]

-

-

Methyl Carbon (-OCH₃, δ ~53.0): The methyl carbon of the ester will appear at a typical chemical shift for such groups.

Visualization of Molecular Structure and NMR Workflow

To aid in the visualization of the assignments and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Caption: A generalized workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and coupling constants are rationalized based on the fundamental principles of NMR spectroscopy and the electronic effects of the substituents on the aromatic ring. While experimentally obtained data would provide the ultimate confirmation, this in-depth analysis serves as a valuable resource for researchers and scientists working with this compound, aiding in its identification and characterization. The provided experimental protocol offers a robust starting point for acquiring high-quality NMR data for this and similar molecules.

References

-

AK Lectures. Aromatic Hydrogens and Electron Withdrawing Groups. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-2 Chemical Shift. [Link]

-

Chemistry with Caroline. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

-

Interpreting Aromatic NMR Signals. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]

-

The Royal Society of Chemistry. Supporting Information for "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium". [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

SpectraBase. 1-Iodo-3-nitrobenzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

University College London. Chemical shifts. [Link]

-

PubChem. This compound. [Link]

Sources

Solubility Profile of Methyl 4-iodo-3-nitrobenzoate: A Guide to Solvent Selection and Experimental Determination

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-iodo-3-nitrobenzoate is a key chemical intermediate whose utility in pharmaceutical synthesis and drug development is critically dependent on its behavior in solution.[1] Understanding its solubility across a range of organic solvents is paramount for optimizing reaction conditions, designing efficient purification protocols, and developing robust formulations. This guide provides a comprehensive analysis of the physicochemical properties of this compound, presents its known solubility data, offers a predictive framework for its behavior in common organic solvents based on molecular structure, and details a rigorous experimental protocol for accurate solubility determination.

Introduction: The Critical Role of Solubility

This compound (CAS No. 89976-27-2) serves as a versatile building block in organic synthesis.[2][3] Its molecular architecture, featuring an iodinated and nitrated benzene ring with a methyl ester group, provides multiple reactive sites for constructing more complex molecules, particularly in the development of novel pharmaceutical agents.

The success of any synthetic or formulation step involving this compound hinges on its solubility. Proper solvent selection impacts:

-

Reaction Kinetics: Ensuring reactants are in the same phase is fundamental for achieving optimal reaction rates and yields.

-

Purification: Techniques such as crystallization and chromatography are entirely dependent on differential solubility of the target compound and its impurities.

-

Handling and Dosing: For preclinical studies, creating solutions of known concentrations is essential for accurate and reproducible results.

This document serves as a technical resource, combining theoretical principles with practical, field-proven methodologies to empower researchers in their work with this important intermediate.

Physicochemical Characterization

A molecule's solubility is a direct consequence of its physical and chemical properties. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 89976-27-2 | [3] |

| Molecular Formula | C₈H₆INO₄ | [3] |

| Molecular Weight | 307.04 g/mol | [3] |

| Appearance | Yellow to brown crystalline solid | [4][5] |

| Melting Point | 100-106 °C | [4][5][6] |

| XLogP3 (Lipophilicity) | 2.3 | [3] |

| Topological Polar Surface Area (TPSA) | 72.1 Ų | [7] |

The molecule's structure dictates its interaction with solvents. The nitro (-NO₂) and methyl ester (-COOCH₃) groups are highly polar and can act as hydrogen bond acceptors.[7] Conversely, the iodinated benzene ring is large, non-polar, and lipophilic. The XLogP3 value of 2.3 indicates a moderate degree of lipophilicity, suggesting that the compound is significantly more soluble in organic solvents than in water. This balance between polar and non-polar regions is the primary determinant of its solubility profile.

Caption: Polarity analysis of this compound.

Guiding Principles of Solubility: "Like Dissolves Like"

The foundational principle governing solubility is that a solute will dissolve best in a solvent that shares similar intermolecular forces—a concept often summarized as "like dissolves like".[8]

-

Polar Solvents: These solvents (e.g., water, methanol, DMSO) have large dipole moments and can form hydrogen bonds. They effectively dissolve polar and ionic solutes.

-

Non-Polar Solvents: These solvents (e.g., hexane, toluene) have low dipole moments and interact primarily through weaker van der Waals forces. They are effective at dissolving non-polar, lipophilic solutes.

-

Intermediate/Aprotic Polar Solvents: Solvents like dichloromethane (DCM), acetone, and ethyl acetate possess significant dipole moments but do not donate hydrogen bonds. They are highly versatile and can dissolve a wide range of compounds that are not soluble in the extremes of polar protic or non-polar alkane solvents.

Based on its hybrid polar/non-polar structure, this compound is predicted to have the highest solubility in intermediate, polar aprotic solvents.

Solubility Profile of this compound

Table 2: Experimentally Determined & Predicted Solubility

| Solvent Class | Solvent | Polarity Index | Solubility Value | Classification & Rationale |

| Halogenated | Dichloromethane (DCM) | 3.1 | 20 mg/mL [1][2][4][6][7][9] | Soluble. Experimentally verified. DCM's moderate polarity effectively solvates both the polar and non-polar regions of the molecule. |

| Polar Protic | Water | 10.2 | Insoluble [1][2][4][6][7][9] | Insoluble. Experimentally verified. The large, non-polar iodobenzene moiety dominates, preventing dissolution in the highly structured H-bond network of water. |

| Methanol (MeOH) | 5.1 | Predicted: Soluble | Predicted Soluble. Analogs are soluble in methanol.[10][11] The synthesis procedure uses methanol as a solvent, indicating stability and likely good solubility.[2] | |

| Ethanol (EtOH) | 4.3 | Predicted: Soluble | Predicted Soluble. Similar to methanol. The non-iodinated analog is slightly soluble in ethanol.[8][12] The larger ethyl group may slightly reduce solubility compared to methanol. | |

| Polar Aprotic | Acetone | 5.1 | Predicted: Soluble | Predicted Soluble. Its polarity is ideal for solvating the nitro and ester groups, while being less structured than alcohols, accommodating the non-polar ring. |

| Ethyl Acetate | 4.4 | Predicted: Soluble | Predicted Soluble. As an ester, it shares structural similarity with the solute's functional group, promoting favorable dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Predicted: Highly Soluble | Predicted Highly Soluble. A very strong polar aprotic solvent capable of dissolving a wide array of organic compounds. | |

| Non-Polar | Toluene | 2.4 | Predicted: Sparingly Soluble | Predicted Sparingly Soluble. The aromatic nature of toluene will have favorable π-stacking interactions with the benzene ring, but it is not polar enough to effectively solvate the nitro/ester groups. |

| Hexane | 0.1 | Predicted: Insoluble | Predicted Insoluble. As a non-polar alkane, hexane lacks any effective mechanism to disrupt the crystal lattice energy of this polar solid. |

Note: Predicted values are estimations based on chemical principles and should be experimentally verified.

Experimental Protocol for Solubility Determination

To move beyond prediction, direct measurement is required. The equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a solid in a solvent.

Protocol: Equilibrium Solubility Determination

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is critical to ensure saturation.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the solid to settle. Alternatively, centrifuge the sample to pellet the excess solid. This step is crucial to avoid contaminating the saturated solution.

-

Sampling: Carefully withdraw a known volume of the clear, supernatant (the saturated solution) using a calibrated pipette.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Use the measured concentration and dilution factor to calculate the original solubility in the solvent, typically expressed in mg/mL, g/L, or mol/L.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Factors Influencing Experimental Results

-

Temperature: The solubility of solids in liquids generally increases with temperature. All reported solubility values must be accompanied by the temperature at which they were measured.

-

Purity of Compound: Impurities can either increase or decrease the apparent solubility of the compound. Using a well-characterized, high-purity solid is essential for accurate data.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form being tested.

Conclusion

This compound is a moderately lipophilic molecule with significant polar functionality. This structural duality leads to high solubility in moderately polar to polar aprotic solvents, with dichloromethane being a confirmed effective solvent. Its solubility is poor in the extremes of non-polar alkanes and highly polar water. For applications requiring precise concentration, the predictive framework outlined in this guide provides a strong starting point for solvent screening, but it must be followed by rigorous experimental determination using a validated method such as the shake-flask protocol. This systematic approach will ensure reproducible and reliable results in research, development, and production.

References

-

LookChem. (n.d.). China 4-iodo-3-nitrobenzoic acid methyl ester(CAS# 89976-27-2). Retrieved from [Link]

-

Molekuula. (n.d.). cas 89976-27-2|| where to buy this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methyl-3-nitrobenzoate. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:89976-27-2. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Methyl 4-methyl-3-nitrobenzoate, 99%, Thermo Scientific. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-3-nitrobenzoate. Retrieved from [Link]

Sources

- 1. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 89976-27-2 [chemicalbook.com]

- 3. This compound | C8H6INO4 | CID 297884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chembk.com [chembk.com]

- 9. China 4-iodo-3-nitrobenzoic acid methyl esterï¼CAS# 89976-27-2) Manufacturer and Supplier | Xinchem [xinchem.com]

- 10. Methyl 4-methyl-3-nitrobenzoate, 99%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 11. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]

- 12. Methyl 3-nitrobenzoate CAS#: 618-95-1 [m.chemicalbook.com]

An In-depth Technical Guide to the Crystal Structure of Methyl 4-iodo-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and, consequently, its biological activity. In the realm of drug discovery and development, single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating this atomic architecture. This guide focuses on Methyl 4-iodo-3-nitrobenzoate, a compound of interest in medicinal chemistry. To date, a public crystal structure for this specific molecule has not been reported. Therefore, this document serves as a comprehensive roadmap for researchers, outlining the necessary methodologies to synthesize, crystallize, and structurally characterize this compound. Leveraging the known crystal structure of the closely related compound, Methyl 4-nitrobenzoate, we provide an illustrative case study to demonstrate the type of detailed structural insights that can be obtained.

Synthesis and Purification of this compound

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities can significantly hinder crystallization. The following protocol describes a common synthetic route to this compound.

Experimental Protocol: Synthesis

This synthesis is typically achieved through the esterification of 4-iodo-3-nitrobenzoic acid.

Materials:

-

4-iodo-3-nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃)

-

Methyl Tertiary Butyl Ether (MTBE)

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-iodo-3-nitrobenzoic acid in anhydrous methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and neutralize it with solid sodium bicarbonate until the effervescence ceases.

-

Filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in MTBE and wash with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified this compound.

Purification for Crystallography

For crystallographic studies, the synthesized compound must be of the highest possible purity. Recrystallization is a crucial final step.

Protocol: Recrystallization

-

Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol.

-

If any insoluble impurities remain, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the crystals under vacuum. The purity of the product can be assessed by measuring its melting point and comparing it to the literature value.

The Art and Science of Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. It requires a systematic exploration of crystallization conditions. The primary goal is to allow the molecules to self-assemble into a well-ordered lattice slowly.

Common Crystallization Techniques for Small Organic Molecules

Several techniques can be employed to grow single crystals[1][2][3]:

-

Slow Evaporation: A solution of the compound is left undisturbed in a vial covered with a perforated lid to allow the solvent to evaporate slowly. This gradually increases the concentration, leading to supersaturation and crystal growth.[1][3]

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[1][3]

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[2]

Workflow for Crystal Growth Experimentation

The following diagram illustrates a systematic approach to identifying suitable crystallization conditions.

Caption: A workflow for selecting a suitable crystal growth method.

Unveiling the Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[4][5][6]

The Principles of SC-XRD

When a beam of X-rays is directed at a single crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered X-rays interfere with each other constructively and destructively, creating a unique diffraction pattern of spots. The geometry and intensity of this pattern are directly related to the arrangement of atoms in the crystal.[4][5]

From Diffraction Pattern to Crystal Structure

The process of determining a crystal structure from the diffraction data can be summarized as follows:

Caption: The workflow of a single-crystal X-ray diffraction experiment.

A Case Study: The Crystal Structure of Methyl 4-nitrobenzoate

While the crystal structure of this compound is yet to be determined, we can gain valuable insights by examining the published structure of its close analog, Methyl 4-nitrobenzoate.[7]

Crystallographic Data

The crystallographic data for Methyl 4-nitrobenzoate provides a quantitative description of its crystal lattice.

| Parameter | Value |

| Chemical Formula | C₈H₇NO₄ |

| Formula Weight | 181.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.109(3) |

| b (Å) | 17.092(6) |

| c (Å) | 7.193(3) |

| α (°) | 90 |

| β (°) | 116.292(4) |

| γ (°) | 90 |

| Volume (ų) | 783.6(5) |

| Z | 4 |

| Data from Wu et al. (2009)[7] |

Molecular Geometry and Intermolecular Interactions

In the crystal structure of Methyl 4-nitrobenzoate, the nitro group is nearly coplanar with the benzene ring, while the methoxycarbonyl group is slightly twisted out of the plane.[7] The molecules are packed in the crystal lattice through weak intermolecular interactions, including C-H···O hydrogen bonds.[7]

For this compound, we would anticipate a similar overall geometry. However, the presence of the bulky iodine atom would likely influence the molecular packing and could introduce additional intermolecular interactions, such as halogen bonding. The determination of its crystal structure would precisely reveal these details.

Conclusion

The determination of the single-crystal X-ray structure of this compound is an essential step in understanding its structure-activity relationship. This guide provides a comprehensive framework for achieving this goal, from the synthesis and purification of the compound to the intricacies of crystal growth and the principles of single-crystal X-ray diffraction. By following these established methodologies, researchers can elucidate the precise atomic arrangement of this molecule, paving the way for its further development in medicinal chemistry and drug design.

References

-

Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. [Link]

-

Ward, M. D., & Stauber, J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

-

University of Florida, Department of Chemistry and Biochemistry. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. [Link]

-

Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

-

Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]

-

Wu, H., Xie, M. H., Zou, P., Liu, Y. L., & He, Y. J. (2009). Methyl 4-nitrobenzoate. Acta Crystallographica Section E: Crystallographic Communications, E65(12), o3096. [Link]

Sources

- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 3. chemistry.muohio.edu [chemistry.muohio.edu]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. pulstec.net [pulstec.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-iodo-3-nitrobenzoate (CAS 89976-27-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, safety considerations, and handling protocols for Methyl 4-iodo-3-nitrobenzoate. Designed for the discerning researcher and drug development professional, this document moves beyond a simple recitation of data, offering insights into the practical application and safety management of this important pharmaceutical intermediate.

Core Chemical Identity and Properties

This compound is a substituted aromatic ester that serves as a versatile building block in organic synthesis. Its structure, featuring an iodinated and nitrated benzene ring, provides multiple reactive sites for the construction of complex molecules.

Molecular Structure and Identifiers

-

IUPAC Name: this compound[1]

-

CAS Number: 89976-27-2[1]

-

Molecular Formula: C₈H₆INO₄[1]

-

Molecular Weight: 307.04 g/mol [1]

-

Canonical SMILES: COC(=O)C1=CC(=C(C=C1)I)[O-][1]

-

InChI Key: SCMBIQRYVKITCY-UHFFFAOYSA-N[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in experimental design and process development.

| Property | Value | Source(s) |

| Appearance | Yellow to brown solid | [2] |

| Melting Point | 103-105 °C | [2] |

| Boiling Point | 360.1 ± 32.0 °C (Predicted) | [2] |

| Density | 1.904 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Dichloromethane (DCM); Insoluble in water. | |

| LogP | 2.80 |

Note: Some physical properties are predicted based on computational models and should be confirmed experimentally for critical applications.

Synthesis and Application in Drug Discovery

The strategic placement of the iodo and nitro groups on the benzoate scaffold makes this compound a valuable precursor in the synthesis of various pharmaceutical agents.

Synthetic Pathway

This compound is typically synthesized via the esterification of 4-iodo-3-nitrobenzoic acid. A common laboratory-scale procedure is outlined below.

Experimental Protocol: Esterification of 4-iodo-3-nitrobenzoic acid

-

Dissolution: Dissolve 4-iodo-3-nitrobenzoic acid in methanol.

-

Acid Catalyst: Add a strong acid catalyst, such as sulfuric acid, to the solution.

-

Reflux: Heat the mixture to reflux to drive the esterification reaction.

-

Neutralization: After the reaction is complete, cool the mixture and neutralize the excess acid with a weak base, like sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent.

-

Purification: Purify the crude product by recrystallization or chromatography to yield the final product.

Caption: Personal Protective Equipment Workflow.

Handling and Storage

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. [3]Use only outdoors or in a well-ventilated area. [3]Wash hands thoroughly after handling. [3]* Storage: Store in a well-ventilated place. [3]Keep the container tightly closed. [3]This compound is light-sensitive and should be stored in the dark. Store away from oxidizing agents.

Emergency Procedures

Prompt and correct action during an emergency can significantly mitigate harm.

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. [3]* Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. [3]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [3]* Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [4]* Specific Hazards: May emit corrosive fumes upon combustion. [5]Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides. [3]* Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary. [4]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. [4]* Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. [4]* Containment and Cleanup: Sweep up and shovel. Keep in suitable, closed containers for disposal. [4]

Disposal Considerations

Proper disposal of chemical waste is crucial for environmental stewardship and regulatory compliance.

-

Waste Treatment Methods: Dispose of contents/container to an approved waste disposal plant. [3]As a halogenated organic compound, it should be segregated as halogenated waste.

References

-

MSDS - OHS14953. (2010). Retrieved from [Link]

-

This compound | C8H6INO4 | CID 297884 - PubChem. (n.d.). Retrieved from [Link]

-

Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. (n.d.). Retrieved from [Link]

-

Standard Operating Procedure for Custodial Chemical Spill Cleanup - Environmental Health & Safety. (2024). Retrieved from [Link]

-

Unlocking Chemical Synthesis: The Role of Methyl 3-nitrobenzoate. (n.d.). Retrieved from [Link]

-

This compound (C8H6INO4) - PubChemLite. (n.d.). Retrieved from [Link]

-

This compound - Lead Sciences. (n.d.). Retrieved from [Link]

-

What is the synthesis of methyl 3-nitrobenzoate? - Quora. (2016). Retrieved from [Link]

-

What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? : r/chemistry - Reddit. (2012). Retrieved from [Link]

-

PAG 6.3 Prepartion of Methyl 3-Nitrobenzoate | PDF | Ethanol | Fires - Scribd. (n.d.). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Methyl 4-iodo-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 4-iodo-3-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring safety, optimizing process conditions, and maintaining product quality throughout the drug development lifecycle. This in-depth technical guide provides a comprehensive framework for the systematic evaluation of the thermal hazards associated with this compound. We will delve into the theoretical underpinnings of thermal decomposition in nitroaromatic compounds, present detailed, field-proven experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and discuss the interpretation of the resulting data to elucidate decomposition kinetics and potential mechanisms. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to handle and process this compound safely and effectively.

Introduction: The Criticality of Thermal Stability in Pharmaceutical Development

In the realm of pharmaceutical manufacturing, the thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of process safety and product integrity. Nitroaromatic compounds, a class of molecules frequently employed in organic synthesis, are known for their potential energetic properties.[1][2] The presence of the nitro group, an electron-withdrawing moiety, can significantly influence the molecule's thermal behavior, and in some cases, lead to exothermic decomposition reactions if not properly managed.[3][4]

This compound, with its combination of a nitro group and a halogen substituent, presents a unique thermal profile that warrants careful investigation. An uncontrolled thermal event can result in a runaway reaction, leading to a rapid increase in temperature and pressure, posing significant safety risks.[3] Therefore, a proactive and thorough assessment of its thermal stability is not merely a regulatory requirement but a fundamental aspect of responsible chemical stewardship. This guide will provide the scientific and practical foundation for conducting such an assessment.

Theoretical Framework: Decomposition of Nitroaromatic Compounds

The thermal decomposition of nitroaromatic compounds is a complex process that can proceed through various pathways. The initiation step often involves the homolytic cleavage of the C-NO2 bond, which is typically the weakest bond in the molecule.[3][4] However, the specific decomposition mechanism is highly dependent on the molecular structure, including the nature and position of other substituents on the aromatic ring.

For this compound, several decomposition pathways can be postulated:

-

C-NO2 Bond Homolysis: This is a common primary decomposition step in many nitroaromatic compounds, leading to the formation of a phenyl radical and nitrogen dioxide (NO2).

-

C-I Bond Cleavage: The carbon-iodine bond is also susceptible to cleavage, which could lead to the formation of different radical species.

-

Intramolecular Rearrangements: The presence of the ester group could facilitate intramolecular reactions, potentially leading to the formation of various gaseous and solid decomposition products.

The interplay of these and other potential pathways dictates the overall thermal behavior of the molecule, including its decomposition onset temperature and the amount of energy released.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a comprehensive evaluation of thermal stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools for this purpose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It provides crucial information about melting, crystallization, and decomposition events, including the onset temperature and enthalpy of decomposition (ΔHd).

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated crucible. The use of a sealed crucible is critical to contain any pressure generated during decomposition.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 400°C). Running multiple heating rates is essential for kinetic analysis.

-

-

Data Analysis:

-

From the resulting DSC thermogram, determine the melting point (endothermic peak) and the onset temperature of decomposition (the temperature at which the exothermic peak begins to deviate from the baseline).

-

Integrate the area under the exothermic decomposition peak to calculate the heat of decomposition (ΔHd) in J/g.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[5] It is used to determine the temperature at which the material begins to lose mass due to decomposition and to quantify the mass loss at different stages.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an open ceramic or platinum crucible.

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of approximately 30°C.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where no further mass loss is observed (e.g., 600°C).

-

-

Data Analysis:

-

The TGA thermogram will show the percentage of mass loss versus temperature.

-

The derivative of the TGA curve (DTG) shows the rate of mass loss and can be used to identify the temperatures of maximum decomposition rates.

-

Data Interpretation and Hazard Assessment

The data obtained from DSC and TGA experiments are used to assess the thermal hazards associated with this compound.

Quantitative Data Summary

While specific experimental data for this compound is not publicly available, we can use data from the structurally similar nitrobenzoic acid isomers as a reference to illustrate the expected data presentation.[3][4]

| Parameter | o-Nitrobenzoic Acid[3][4] | m-Nitrobenzoic Acid[3][4] | p-Nitrobenzoic Acid[3][4] | Expected Range for this compound |

| Melting Point (°C) | ~147 | ~141 | ~242 | To be determined |

| Decomposition Onset (°C) | ~180-200 | ~170-190 | ~250-270 | To be determined |

| Heat of Decomposition (J/g) | 327 - 542 | 458 - 600 | 1003 - 1200 | To be determined |

| Primary Mass Loss (%) | To be determined | To be determined | To be determined | To be determined |

Kinetic Analysis

By performing DSC experiments at multiple heating rates, the kinetic parameters of the decomposition reaction (activation energy, pre-exponential factor) can be calculated using methods such as the Kissinger or Ozawa-Flynn-Wall analysis. This information is crucial for predicting the thermal behavior of the material under different process conditions.

Visualizing Workflows and Pathways

Caption: Experimental workflow for thermal hazard assessment.

Caption: Postulated initial decomposition pathway.

Safety and Handling Considerations

Based on the GHS classification, this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[7] All handling should be performed in a well-ventilated fume hood. In case of accidental contact, refer to the material safety data sheet (MSDS) for first-aid measures.

Conclusion

A comprehensive understanding of the thermal stability and decomposition of this compound is essential for its safe handling and use in pharmaceutical development. The experimental protocols and data interpretation framework presented in this guide provide a robust methodology for assessing the thermal hazards of this compound. By implementing these practices, researchers and drug development professionals can mitigate risks, ensure process safety, and maintain the quality and integrity of their products. It is strongly recommended that the procedures outlined herein are conducted before any scale-up or process development activities involving this compound.

References

-

Juárez, A., & Marqués, A. (n.d.). Biodegradation of nitroaromatic compounds. PubMed. Retrieved from [Link]

-

Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Retrieved from [Link]

-

Chen, Y., et al. (2023). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Retrieved from [Link]

-

CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. Retrieved from [Link]

-

Routledge. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives - 1st Edition. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cswab.org [cswab.org]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. tainstruments.com [tainstruments.com]

- 6. This compound | C8H6INO4 | CID 297884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to Methyl 2-iodo-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of methyl 2-iodo-5-nitrobenzoate, a halogenated and nitrated aromatic ester with the chemical formula C₈H₆INO₄. The officially recognized IUPAC name for this compound is methyl 2-iodo-5-nitrobenzoate . This document will delve into its chemical identity, physicochemical properties, synthesis methodologies, spectroscopic characterization, reactivity, and applications, particularly as a versatile building block in organic synthesis. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry, medicinal chemistry, and materials science.

Chemical Identity and Physicochemical Properties

Methyl 2-iodo-5-nitrobenzoate is a distinct isomer within the family of iodonitrobenzoates. Its unique substitution pattern on the benzene ring imparts specific reactivity and properties that are of interest in synthetic applications.